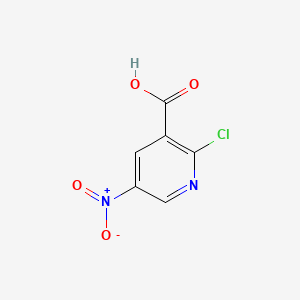

2-Chloro-5-nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZRBCITDVRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501908 | |

| Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-38-6 | |

| Record name | 2-Chloro-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitronicotinic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-5-nitronicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a substituted pyridine derivative, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a chlorine atom on a pyridine ring, offers a versatile platform for constructing complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, reactivity, and significant applications. The strategic positioning of its functional groups allows for selective transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Structural Properties

This compound is typically an off-white to pale yellow crystalline solid.[1][2] Its stability and reactivity are dictated by the interplay of its electron-withdrawing nitro group and chlorine atom, which influence the acidity of the carboxylic acid and the reactivity of the pyridine ring.

Core Data Summary

A compilation of its key physicochemical properties is presented below. It is important to note the variability in reported melting points, which may be attributable to different polymorphic forms or measurement conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-nitropyridine-3-carboxylic acid | PubChem[3] |

| Synonyms | 2-Chloro-5-nitro-3-pyridinecarboxylic acid | Chem-Impex[1] |

| CAS Number | 42959-38-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₃ClN₂O₄ | PubChem[3] |

| Molecular Weight | 202.55 g/mol | PubChem[3] |

| Appearance | Off-white to yellow solid | Chem-Impex, LookChem[1][2] |

| Melting Point | 140-143°C or 160-165°C | ChemicalBook, LookChem[2][4] |

| Boiling Point | 384.8 °C (Predicted) | ChemicalBook[4] |

| Density | 1.702 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 1.57 (Predicted) | ChemicalBook[4] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

Molecular Structure

The structure of this compound is fundamental to its reactivity. The chlorine at the C2 position is susceptible to nucleophilic substitution, the nitro group at C5 is a strong deactivating group that can be reduced, and the carboxylic acid at C3 can undergo standard transformations like esterification or conversion to an acid chloride.

References

2-Chloro-5-nitronicotinic acid CAS number 42959-38-6

An In-depth Technical Guide to 2-Chloro-5-nitronicotinic Acid (CAS: 42959-38-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Strategic Overview: The Role of a Trifunctional Pyridine Building Block

This compound is not merely another reagent; it is a highly versatile pyridine-based building block. Its strategic value in synthesis stems from the orthogonal reactivity of its three functional groups: a carboxylic acid, an electrophilic chlorine atom, and a reducible nitro group. This trifunctional nature allows for a programmed, sequential modification of the pyridine scaffold, making it an essential intermediate in the synthesis of complex, high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The electron-withdrawing properties of the nitro group and the pyridine nitrogen activate the chlorine at the C-2 position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid at C-3 provides a handle for amide bond formation and other derivatizations. The nitro group itself can be readily reduced to an amine, opening up another avenue for diverse chemical transformations.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Core Properties

| Property | Value | Reference |

| CAS Number | 42959-38-6 | [2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][4] |

| Molecular Weight | 202.55 g/mol | [2][4] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 140-143 °C | [2] |

| Boiling Point | 384.8 °C at 760 mmHg | [2][4] |

| Density | 1.702 g/cm³ | [2] |

| Flash Point | 186.5 °C | [2] |

| SMILES | C1=C(C=NC(=C1C(=O)O)Cl)[O-] | [4] |

| InChI Key | WOFZRBCITDVRON-UHFFFAOYSA-N |

Spectroscopic Signature Analysis

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its structure allows for a robust prediction of its spectroscopic characteristics based on well-understood principles and data from analogous compounds.

-

¹H NMR (Proton NMR): The pyridine ring is expected to show two aromatic protons. Due to the anisotropic effects of the surrounding electron-withdrawing groups (Cl, NO₂, COOH), these protons will be significantly deshielded, appearing as distinct signals in the downfield region of the spectrum (likely >8.0 ppm).

-

¹³C NMR (Carbon NMR): Six distinct signals are expected, one for each carbon atom. The carboxyl carbon will appear significantly downfield (~160-170 ppm). The carbons attached to the electronegative chlorine and nitro groups (C2 and C5) and the carbons adjacent to the ring nitrogen will also be deshielded.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).

-

C-Cl stretching vibrations in the fingerprint region.

-

-

MS (Mass Spectrometry): In Electron Ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z 202. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of its presence.[5]

Experimental Protocol: General Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

-

FT-IR Spectroscopy (KBr Pellet Method): Finely grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Mass Spectrometry (EI): Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable. Use a standard ionization energy of 70 eV.[5]

Synthesis Methodologies: Constructing the Core Scaffold

Several synthetic routes to this compound have been reported, primarily starting from more common pyridine derivatives. The choice of route often depends on the availability and cost of starting materials and the desired scale of production.

Route A: From 2-Amino-3-methylpyridine

This three-step synthesis is a robust method that builds the required functionality onto a readily available starting material.[1]

Caption: Synthesis pathway from 2-Amino-3-methylpyridine.

-

Step 1: Nitration. The initial nitration at the C-5 position is directed by the activating amino group at C-2 and the weakly activating methyl group at C-3. The use of a potent nitrating mixture (concentrated nitric and sulfuric acids) is essential to overcome the inherent electron deficiency of the pyridine ring.

-

Step 2: Chlorination. The transformation of the amino group to a chloro group is achieved via a Sandmeyer-type reaction sequence. The amino group is first diazotized, and the resulting diazonium salt is then displaced by a chloride ion, often sourced from phosphorus oxychloride (POCl₃) which also acts as the dehydrating agent.[1]

-

Step 3: Oxidation. The final step involves the strong oxidation of the methyl group to a carboxylic acid. Sodium dichromate in sulfuric acid is a classic and effective choice for oxidizing benzylic-type methyl groups on electron-deficient rings to the corresponding carboxylic acid.[1]

Route B: From 2-Hydroxynicotinic Acid

This two-step approach leverages the reactivity of a different starting material.[1]

-

Nitration: 2-Hydroxynicotinic acid is first nitrated using fuming nitric acid in concentrated sulfuric acid to yield 2-hydroxy-5-nitronicotinic acid.

-

Chlorination: The hydroxyl group is then converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds because the pyridine nitrogen protonates in the acidic medium, making the hydroxyl group a better leaving group, which is then displaced by chloride.

Experimental Protocol: Synthesis via Route A, Step 3 (Oxidation)

This protocol is an illustrative example based on reported procedures.[1]

-

Setup: In a well-ventilated fume hood, dissolve 2-Chloro-3-methyl-5-nitropyridine (8.6g, 0.05 mol) in concentrated sulfuric acid (70 mL) in a flask equipped with a magnetic stirrer and a thermometer.

-

Reagent Addition: Cool the stirred solution in an ice bath. Slowly add sodium dichromate (20.1g, 0.0675 mol) in small portions, ensuring the internal temperature does not exceed 30°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 30°C for 15 hours.

-

Workup: Slowly pour the reaction mixture onto crushed ice (400g) with vigorous stirring. A white precipitate of the crude product will form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (250 mL portions).

-

Purification: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from ethanol to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the selective manipulation of its three key functional sites.

Caption: Key reaction pathways for this compound.

-

Reactions at the Carboxylic Acid: The carboxylic acid is readily converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] This activated intermediate, 2-chloro-5-nitronicotinoyl chloride, is a precursor to a wide array of amides, esters, and other carboxylic acid derivatives. For instance, treatment with aqueous ammonia yields 2-chloro-5-nitronicotinamide.[1][6]

-

Reactions at the Nitro Group: The nitro group is a versatile functional handle, most commonly used as a precursor to an amino group. The reduction is typically achieved with high yield using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation.[1] The resulting 5-amino-2-chloronicotinic acid is a valuable intermediate for further functionalization, such as diazotization or amide coupling.

-

Reactions at the Chloro Group: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the C-5 nitro group. This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for introducing diverse substituents onto the pyridine ring.

Applications in Scientific Research & Development

The derivatives of this compound are prevalent across multiple scientific disciplines, underscoring its importance as a core building block.

-

Pharmaceutical Development: This compound is a cornerstone in medicinal chemistry. It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs.[3] Its derivatives have been explored for treating tumors, with a proposed mechanism involving the reduction of the nitro group by flavoproteinases to form active metabolites.[1] Notably, it has also been identified as an inhibitor of HIV-1 reverse transcriptase, binding to a hydrophobic pocket in the enzyme's active site and showing efficacy against nevirapine-resistant strains.[4]

-

Agrochemical Synthesis: In agriculture, it is used to formulate advanced crop protection products.[3] It has been specifically cited as a precursor in the synthesis of novel herbicides.[1]

-

Material Science and Other Industries: The unique electronic and chelating properties of this molecule are also harnessed in other fields. It has been explored for creating advanced materials like polymers and coatings to improve durability.[3] Its ability to form stable complexes with metal ions makes it useful as a chelating agent.[2] Furthermore, it is used as a component in the production of specialized dyes and pigments.[2]

-

Biochemical Research: Scientists use this compound and its derivatives in fundamental research, including studies on enzyme inhibition and receptor binding, to help elucidate biological pathways and disease mechanisms.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this or any chemical reagent.

Hazard Identification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Hazard Codes: Xi, Xn (Irritant, Harmful)[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][8]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particulate filter.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[9]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound, CAS 42959-38-6, is a synthetically versatile and strategically important molecule. The distinct and predictable reactivity of its chloro, nitro, and carboxylic acid functionalities provides chemists with a powerful platform for constructing complex molecular architectures. Its demonstrated utility as a key intermediate in the development of pharmaceuticals, herbicides, and advanced materials solidifies its role as an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.

References

-

LookChem. "Cas 42959-38-6, this compound." LookChem.com. [Link]

-

PINPOOLS. "this compound." Pinpools.com. [Link]

-

BuyersGuideChem. "this compound suppliers and producers." Buyersguidechem.com. [Link]

-

Chemicalbridge. "this compound." Chemicalbridge.com. [Link]

- Unspecified Supplier.

-

Patsnap. "Preparation of 2-Cl-5-F-nicotinate and nicotonic acid." Eureka.patsnap.com. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 42959-38-6,this compound | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 42959-38-6 | SBA95938 [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Chloro-5-nitronicotinic Acid: Structure, Properties, and Applications in Modern Drug Discovery

Abstract

2-Chloro-5-nitronicotinic acid is a highly functionalized pyridine derivative that has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic and structural features, characterized by the presence of a carboxylic acid, a nitro group, and a chlorine atom on a pyridine scaffold, make it a versatile precursor for a wide range of chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic principles governing its reactivity, present detailed protocols for its synthesis, and explore its significant applications, particularly as a scaffold in the development of novel pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy, and advanced agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important chemical intermediate.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound, also known as 2-chloro-5-nitropyridine-3-carboxylic acid, is a substituted heterocyclic compound. The arrangement of its functional groups—an electron-withdrawing nitro group para to the ring nitrogen and a chloro group ortho to both the nitrogen and the carboxylic acid—creates a unique electronic environment that dictates its chemical behavior.

The molecule's structure is presented below:

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.[1][2][3][4]

| Identifier | Value |

| IUPAC Name | 2-chloro-5-nitropyridine-3-carboxylic acid |

| Synonyms | 2-Chloro-5-nitro-3-pyridinecarboxylic acid |

| CAS Number | 42959-38-6[2][3][4] |

| Molecular Formula | C₆H₃ClN₂O₄[1][2] |

| Molecular Weight | 202.55 g/mol [1][2] |

| Appearance | Off-white to pale yellow solid[1][3] |

| Melting Point | 140-143 °C[3] |

| Boiling Point | 384.8 °C at 760 mmHg |

| Density | 1.702 g/cm³ |

Chapter 2: Spectroscopic Characterization (A Predictive Analysis)

While dedicated, peer-reviewed spectral analyses for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic features. This chapter outlines the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established principles and comparison with structurally analogous compounds.

Predicted ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two aromatic protons. The ¹³C NMR will show six distinct signals for the six carbon atoms in the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | ~12.0 - 14.0 | Singlet, broad | Carboxylic acid proton. Shift is highly dependent on solvent and concentration.[5] |

| ~9.0 - 9.2 | Doublet | Proton at C4, deshielded by the adjacent nitro group and ring nitrogen. | |

| ~8.7 - 8.9 | Doublet | Proton at C6, deshielded by the adjacent ring nitrogen and chloro group. | |

| ¹³C | ~165 | Singlet | Carboxylic acid carbon (C=O). |

| ~150 | Singlet | C2, attached to chlorine and nitrogen. | |

| ~148 | Singlet | C5, attached to the nitro group. | |

| ~142 | Singlet | C6, adjacent to nitrogen. | |

| ~135 | Singlet | C4, deshielded by the nitro group. | |

| ~125 | Singlet | C3, attached to the carboxylic acid group. |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The characteristic vibrational frequencies are highly predictable.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong | O-H Stretch[5] |

| Aromatic C-H | 3000 - 3100 | Medium | C-H Stretch |

| Carboxylic Acid C=O | 1710 - 1760 | Strong | C=O Stretch[5] |

| Aromatic C=C / C=N | 1400 - 1600 | Medium | Ring Stretching |

| Nitro N-O | 1500 - 1550 and 1340 - 1380 | Strong | Asymmetric & Symmetric Stretch |

| C-Cl | 700 - 850 | Medium | C-Cl Stretch |

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.

-

Molecular Ion (M⁺·): A prominent molecular ion peak would be observed at m/z = 202. A characteristic isotopic peak at m/z = 204 (the [M+2] peak), with an intensity of approximately one-third of the main peak, would confirm the presence of a single chlorine atom.[6]

-

Key Fragmentation Pathways:

-

Loss of ·OH (m/z = 185) from the carboxylic acid.

-

Loss of ·COOH (m/z = 157), a common fragmentation for carboxylic acids.[7]

-

Loss of ·NO₂ (m/z = 156).

-

Subsequent loss of CO from fragment ions is also highly probable.

-

Chapter 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. Both the chlorine atom and the nitro group are strongly electron-withdrawing, which significantly influences the molecule's behavior in chemical reactions.

Caption: Key reactivity sites of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards SNAr by the electron-withdrawing effects of the ring nitrogen and the nitro group. This makes it an excellent leaving group, allowing for the facile introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a synthetic building block.

-

Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amino group using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation.[8] This transformation is crucial for introducing a key functional handle used in the synthesis of many pharmaceutical targets.

-

Carboxylic Acid Derivatization: The carboxylic acid at C3 can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines or alcohols to form amides or esters, respectively.[8]

Chapter 4: Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. The most common and scalable methods start from readily available nicotinic acid derivatives.

Protocol 1: Synthesis from 2-Hydroxynicotinic Acid

This two-step process involves nitration followed by chlorination and is a widely cited method.[8]

Caption: Workflow for synthesis from 2-Hydroxynicotinic acid.

Step-by-Step Methodology:

-

Nitration: To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml), fuming nitric acid (26 ml) is added dropwise, maintaining the temperature between 35-40°C.[8]

-

The resulting mixture is stirred at 50°C for 4 hours.[8]

-

The reaction mixture is cooled to room temperature and carefully poured over ice.

-

The precipitated solid, 2-hydroxy-5-nitronicotinic acid, is collected by filtration and can be recrystallized from ethanol.[8]

-

Chlorination: A mixture of 2-hydroxy-5-nitronicotinic acid (5 g), phosphorus oxychloride (10 ml), and a catalytic amount of dimethylformamide (4 drops) is stirred at reflux for 3 hours.[8]

-

Excess phosphorus oxychloride is removed by evaporation under reduced pressure.

-

The residue is carefully poured into water, ensuring the temperature does not exceed 40°C. The mixture is stirred for 30 minutes.[8]

-

The product is extracted with ethyl acetate, washed with water, dried over magnesium sulfate, and the solvent is evaporated to yield this compound.[8]

Chapter 5: Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for building molecular complexity, particularly in the fields of medicinal chemistry and agrochemical science.

Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A primary application of this molecule is in the synthesis of libraries of compounds for antiviral drug discovery. The structural core of this compound is closely related to the diarylpyrimidine (DAPY) class of NNRTIs, which includes FDA-approved drugs like Etravirine and Rilpivirine used in the treatment of HIV-1.[2][8]

The synthesis of Nevirapine, another NNRTI, utilizes the related precursor 2-chloronicotinic acid, highlighting the importance of this structural motif.[9][10][11] By using this compound, medicinal chemists can systematically modify all three key positions (C2, C3, and C5) to create novel analogs and optimize properties such as potency, solubility, and resistance profiles.

Caption: Role in generating novel NNRTI candidates.

Intermediate in Agrochemicals

This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[1][3][8] The reactive handles allow for the construction of complex molecules designed to interact with biological targets in pests or weeds, contributing to the development of new crop protection products.

Chapter 6: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard classifications and recommended safety precautions.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][12] |

| Eye Irritation | H319 | Causes serious eye irritation[9] |

| Skin Sensitization | H317 | May cause an allergic skin reaction[9] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[9]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8°C.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

This information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Cas 42959-38-6, this compound . LookChem. [Link]

-

The development of an effective synthetic route of rilpivirine . BMC Chemistry. [Link]

-

Nevirapine Batch Transfer Document . [Link]

- PROCESS FOR THE PRODUCTION OF NEVIRAPINE.

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Development of a practical synthesis of etravirine via a microwave-promoted amination . [Link]

-

Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine . National Institutes of Health. [Link]

- Method for preparing nevirapine.

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions . [Link]

-

mass spectra - fragmentation patterns . Chemguide. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]

- 11. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

Spectroscopic Data of 2-Chloro-5-nitronicotinic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the spectroscopic data for 2-Chloro-5-nitronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. Understanding the spectral characteristics of this molecule is paramount for identity confirmation, purity assessment, and predicting its reactivity. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction

This compound (C₆H₃ClN₂O₄, Molar Mass: 202.55 g/mol ) is a substituted pyridine derivative. The presence of a carboxylic acid, a nitro group, and a chlorine atom on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is crucial for ensuring the quality of starting materials and for monitoring the progress of chemical reactions in which it is involved.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed explanation of the expected signals and fragmentation patterns. The subsequent sections will provide a comprehensive analysis of each technique, including generalized experimental protocols and the rationale behind the spectral features.

Chemical Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to resonance at lower chemical shifts (upfield). The splitting pattern (multiplicity) of a signal is determined by the number of neighboring protons, following the n+1 rule, and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Experimental Protocol (Generalized)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~13-14 | Broad Singlet | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| ~9.2 | Doublet | H6 | This proton is ortho to the electron-withdrawing nitro group and the pyridine nitrogen, leading to significant deshielding. It will be split by H4. |

| ~8.8 | Doublet | H4 | This proton is also on the pyridine ring and is deshielded by the adjacent carboxylic acid and the overall electron-deficient nature of the ring. It will be split by H6. |

Causality Behind Assignments:

-

The two aromatic protons, H4 and H6, are expected to be in the downfield region of the spectrum due to the strong electron-withdrawing effects of the nitro group, the chlorine atom, and the pyridine nitrogen, which reduce the electron density around these protons.

-

The meta-coupling between H4 and H6 is expected to be small (typically 2-3 Hz).

-

The carboxylic acid proton is labile and its signal can be broadened by chemical exchange. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

Caption: A generalized workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is also influenced by its electronic environment. Carbons attached to electronegative atoms or part of unsaturated systems are deshielded and appear at higher chemical shifts.

Experimental Protocol (Generalized)

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 | C2 | This carbon is attached to the electronegative chlorine atom and the pyridine nitrogen. |

| ~148 | C5 | This carbon is directly bonded to the electron-withdrawing nitro group. |

| ~142 | C6 | This carbon is adjacent to the pyridine nitrogen. |

| ~135 | C4 | Aromatic carbon. |

| ~125 | C3 | This carbon is attached to the carboxylic acid group. |

Causality Behind Assignments:

-

The presence of multiple electron-withdrawing substituents (Cl, NO₂, COOH) and the pyridine nitrogen results in all the aromatic carbons being in the downfield region of the spectrum.

-

The quaternary carbons (C2, C3, C5) can be distinguished from the protonated carbons (C4, C6) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional groups present in the molecule.

Experimental Protocol (Generalized)

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

Predicted IR Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl group. |

| ~1600, ~1475 | C=C and C=N stretch | Aromatic Ring | Typical absorptions for the pyridine ring. |

| ~1530, ~1350 | N-O asymmetric and symmetric stretch | Nitro Group | Strong absorptions characteristic of the NO₂ group. |

| ~1300 | C-O stretch | Carboxylic Acid | |

| ~800-700 | C-Cl stretch | Chloro Group |

Causality Behind Assignments:

-

The IR spectrum provides clear evidence for the key functional groups in the molecule. The very broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid.

-

The two strong bands for the nitro group are also highly characteristic.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can be used to determine the molecular weight and deduce the structure of the molecule.

Experimental Protocol (Generalized)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization and Fragmentation: The sample is ionized, usually by electron impact (EI).

-

Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 202 and 204 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 185/187.

-

Loss of NO₂ (M-46): Fragmentation involving the loss of the nitro group, resulting in a peak at m/z 156/158.

-

Loss of COOH (M-45): Decarboxylation leading to a peak at m/z 157/159.

-

Loss of Cl (M-35/37): Cleavage of the carbon-chlorine bond, giving a peak at m/z 167.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the arrangement of protons and carbons on the substituted pyridine ring. The IR spectrum clearly identifies the characteristic carboxylic acid, nitro, and chloro functional groups. Finally, mass spectrometry establishes the molecular weight and provides valuable structural information through its distinct fragmentation pattern, including the isotopic signature of chlorine. A thorough understanding and application of these spectroscopic techniques are essential for any researcher working with this important chemical compound.

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitronicotinic Acid

This guide provides a detailed examination of the key physical properties of 2-Chloro-5-nitronicotinic acid (CAS 42959-38-6), a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] As researchers and drug development professionals, a thorough understanding of a compound's melting point and solubility is fundamental for its purification, formulation, and application. This document synthesizes established data with field-proven experimental methodologies to provide a comprehensive and practical resource.

Physicochemical Profile

This compound is a substituted pyridinecarboxylic acid. Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a pyridine ring, dictates its physical and chemical behavior. These functional groups contribute to its polarity, potential for hydrogen bonding, and acidic nature, which in turn govern its melting point and solubility characteristics.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source(s) |

| CAS Number | 42959-38-6 | [2][3] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][3] |

| Molecular Weight | 202.55 g/mol | [1][3] |

| Appearance | White to yellow solid/powder | [2] |

| Melting Point | 140 - 143 °C | [2] |

| Solubility | Specific data not widely published; requires experimental determination. See Section 3 for a predictive analysis and protocol. |

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For this compound, the literature consistently reports a melting range of 140 - 143 °C .[2]

Expertise & Experience: Understanding the Melting Range

A pure, crystalline organic compound typically exhibits a sharp melting point, often within a narrow 0.5-1.0 °C range.[4] The observed 3°C range for this compound is common for commercially available reagents and indicates a reasonably high degree of purity. A broader melting range, or a depression of the initial melting temperature, would suggest the presence of impurities. This phenomenon, known as melting point depression, is a colligative property and a foundational principle in the qualitative analysis of organic compounds.

The following protocol describes the determination of melting point using a modern digital melting point apparatus, a reliable and standard method in organic chemistry laboratories.[5]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer. Crush a small amount of the solid on a watch glass using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 1-2 mm for optimal results.[6][7]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting point. For this compound, you might start observing melting around 135-145 °C.

-

-

Accurate Measurement:

-

Allow the apparatus to cool significantly.

-

Prepare a new capillary with a fresh sample. It is critical not to re-melt a previously used sample, as decomposition or polymorphic changes can alter the melting point.[6]

-

Set the initial temperature to approximately 15-20 °C below the previously observed approximate melting point.

-

Set the heating ramp rate to a slow and steady 1-2 °C per minute .[4] This slow rate is the most critical parameter for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus guaranteeing an accurate reading.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in duplicate or triplicate to ensure consistency and validate the result.

-

Workflow Visualization

Caption: Workflow for accurate melting point determination.

Solubility Profile: Predicting and Quantifying a Critical Parameter

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative prediction can be made based on its molecular structure. For drug development and process chemistry, determining solubility in various media is non-negotiable.

Expertise & Experience: Predictive Analysis of Solubility

The principle of "like dissolves like" provides a strong predictive foundation.

-

Aqueous Solubility: The parent compound, nicotinic acid, is slightly soluble in water (18 g/L).[8][9] For this compound, the presence of the polar nitro group may slightly increase interaction with water, but the chloro-substituent and the overall increase in molecular weight would likely decrease its solubility in neutral water compared to nicotinic acid.

-

pH-Dependent Solubility: The carboxylic acid group (pKa ≈ 1.57, predicted) is the dominant factor. In basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide), the acid will be deprotonated to form a highly polar carboxylate salt, which is expected to be significantly more soluble in water.[10][11] This is a key characteristic for designing aqueous-based extraction or formulation strategies.

-

Organic Solubility: The pyridine ring, along with the chloro and nitro substituents, imparts significant organic character. Therefore, solubility is expected in polar aprotic solvents (e.g., acetone, DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can occur.

The equilibrium solubility method is a robust technique to quantify the solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol: Equilibrium Solubility Determination

-

System Preparation:

-

For each solvent to be tested (e.g., water, pH 7.4 buffer, 0.1 M NaOH, ethanol, acetone), add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

-

The presence of undissolved solid is the self-validating mechanism, ensuring that the solution is saturated.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimating the solubility.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, µg/mL, or moles/L (M) for the specific solvent and temperature.

-

Workflow Visualization

Caption: Workflow for equilibrium solubility determination.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide . Vedantu. Available from: [Link]

-

experiment (1) determination of melting points . (2021-09-19). Available from: [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. Available from: [Link]

-

Determination of Melting Point . Clarion University. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. Available from: [Link]

-

Nicotinic acid . Wikipedia. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitronicotinic Acid

This guide provides comprehensive safety and handling protocols for 2-Chloro-5-nitronicotinic acid, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practice.

Compound Identification and Key Properties

This compound is a solid organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical and chemical properties is the foundation of its safe handling. The compound is typically a white to yellow or off-white solid.[1][2][3] While stable under recommended storage conditions, it is sensitive to moisture.[2]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-nitropyridine-3-carboxylic acid | PubChem[4] |

| CAS Number | 42959-38-6 | Sigma-Aldrich, PubChem[4][5] |

| Molecular Formula | C₆H₃ClN₂O₄ | PubChem[4] |

| Molecular Weight | 202.55 g/mol | PubChem[4] |

| Appearance | White to yellow solid | Fisher Scientific[3] |

| Melting Point | 140 - 143 °C | ChemicalBook, Fisher Scientific[2][3] |

| Storage Temperature | Room Temperature; Keep dry | Sigma-Aldrich[5] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary acute hazard is that it is harmful if swallowed.[4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Adherence to the precautionary statements is mandatory to mitigate these risks.

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | |

| Skin Corrosion/Irritation (Category 2) | (as above) | Warning | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation (Category 2A) | (as above) | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| STOT - Single Exposure (Category 3), Respiratory | (as above) | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Source: Aggregated GHS information from multiple suppliers and databases.[3][4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling any powdered chemical is the hierarchy of controls, which prioritizes engineering solutions over personal protective equipment.

Engineering Controls

Due to the risk of respiratory irritation from airborne particles, all handling of solid this compound, especially weighing and transferring, must be conducted in a properly functioning laboratory chemical hood.[6][7][8] The hood's airflow contains the powder, preventing inhalation and contamination of the general laboratory space.[9] For highly accurate measurements where airflow may disturb a balance, a powder weighing station or a balance enclosure within the hood should be used.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[8][10]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[8][11] |

| Skin Protection | Nitrile gloves and a fully buttoned lab coat. | Prevents skin contact which can cause irritation.[6][11] Gloves should be inspected before use and cuffs should overlap with the lab coat sleeves.[12] |

| Respiratory Protection | Not typically required if work is performed in a chemical hood. | If a hood is unavailable or engineering controls are insufficient, a NIOSH/MSHA approved respirator for particulates must be used.[11][13] |

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing exposure and maintaining chemical integrity.

Protocol for Handling Solid Powder

-

Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[14] Designate a specific work area within a chemical hood and cover the surface with disposable bench paper to contain any minor spills.[7]

-

Don PPE: Put on all required PPE as detailed in Section 3.

-

Transfer: When transferring the solid, use a spatula. Avoid any actions that could generate dust, such as rapid scooping or dropping the material from a height.[6] If the powder is subject to static, an anti-static gun or weigh boat may be necessary.

-

Weighing: Place the balance inside the chemical hood. Use a tared weigh boat or paper. Close the container immediately after removing the required amount.

-

Post-Handling: Clean the spatula and any affected surfaces. Dispose of contaminated bench paper and gloves in a designated hazardous waste container.[15]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[6][16]

Storage Requirements

Proper storage is essential for both safety and preserving the compound's purity.

-

Container: Store in the original, tightly closed container.[13][17]

-

Environment: Keep in a cool, dry, and well-ventilated area.[6][13] This compound is moisture-sensitive, so a desiccator may be appropriate for long-term storage.[2]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][18]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial. All personnel should know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[10][14]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[3][19][20] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][16][19] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][16][19] Seek immediate medical attention. |

Spill Response Protocol

The response to a spill depends on its size and the immediate hazard. The following workflow provides a decision-making framework.

Caption: Decision workflow for responding to a chemical spill.

Detailed Minor Spill Cleanup Protocol:

-

Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[20][21]

-

Protect Yourself: Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[22]

-

Contain & Clean: Prevent the powder from becoming airborne.[22] Gently sweep up the solid material and place it into a clearly labeled, sealable container for hazardous waste.[6][15][21] Do not use a standard vacuum cleaner as this can disperse fine particles.

-

Decontaminate: Once the bulk material is removed, decontaminate the area with soap and water, if the surface is compatible.[15]

-

Dispose: All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[15][22] Contact your institution's Environmental Health & Safety (EHS) office for proper disposal.[21]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13] A water spray can be used to cool adjacent areas but may not be effective on the fire itself.[6]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][6][13]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Chemical Waste: Unused or contaminated product must be disposed of through a licensed disposal company.[6] Do not mix with other waste streams.[16]

-

Contaminated Materials: All materials used for cleanup or that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) must be disposed of as hazardous waste.[16]

-

Containers: Empty containers should be triple-rinsed (if appropriate for the next step) or handled as hazardous waste. Do not reuse containers for other purposes.[13]

Always follow local, state, and federal regulations for hazardous waste disposal.[16]

References

-

This compound | C6H3ClN2O4 | CID 12542664. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-5-nitroisonicotinic acid | C6H3ClN2O4 | CID 18440622. PubChem, National Center for Biotechnology Information. [Link]

-

Hazardous Spill Reporting and Response Procedures. Austin Community College District, Emergency Management. [Link]

-

Spill/Emergency Planning. The University of Iowa, Environmental Health and Safety. [Link]

-

Chemical Spills. Florida State University, Emergency Management. [Link]

-

Chemical Spill Procedures. University of Toronto, Environmental Health & Safety. [Link]

-

SAFETY DATA SHEET - Benzenamine, 2-chloro-5-nitro-. (Supplier information varies). [Link]

-

2-chloro-5-nitrobenzoic acid - GHS Safety Data Sheet. S D Fine-Chem Limited. [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (General Lab Safety Guide). [Link]

-

Weighing Hazardous Powders in the Laboratory. Princeton University, Environment, Health & Safety. [Link]

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

-

Standard operating procedure for hazardous chemicals Handling of nanomaterials. (Note: This material applies to powders as well). [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 42959-38-6 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C6H3ClN2O4 | CID 12542664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 42959-38-6 [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 11. fishersci.com [fishersci.com]

- 12. tmi.utexas.edu [tmi.utexas.edu]

- 13. echemi.com [echemi.com]

- 14. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. punchout.medline.com [punchout.medline.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. abmole.com [abmole.com]

- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 21. offices.austincc.edu [offices.austincc.edu]

- 22. CCOHS: Spill Response - Chemicals [ccohs.ca]

A Comprehensive Technical Guide to 2-Chloro-5-nitronicotinic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Chloro-5-nitronicotinic acid (CAS 42959-38-6), a key building block in modern pharmaceutical and agrochemical research. We will explore its chemical properties, commercial availability, critical quality parameters, and analytical methodologies, offering a comprehensive resource for scientists and developers.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-chloro-5-nitro-3-pyridinecarboxylic acid, is a versatile heterocyclic compound. Its strategic importance lies in its utility as a precursor for a variety of more complex molecules. The presence of a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable starting material in the synthesis of novel therapeutic agents and crop protection agents.[1] Specifically, it serves as a crucial intermediate in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of advanced agrochemicals.[1]

Commercial Sourcing of this compound

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. This compound is available from a range of commercial suppliers, catering to different scales of demand, from laboratory research to pilot-scale manufacturing.

Major Commercial Suppliers

Below is a curated list of notable commercial suppliers of this compound, categorized by geographical region. This list is not exhaustive but represents a selection of established vendors.

| Supplier | Region(s) Served | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | North America, Europe, Asia | ≥97% | Offers a range of pack sizes suitable for research and development. |

| Thermo Scientific (Alfa Aesar) | North America, Europe, Asia | 95%[2] | Provides detailed specifications and access to Certificates of Analysis.[2] |

| Fluorochem | Europe, North America, Asia | Not specified | Offers various pack sizes with shipping from multiple locations. |

| BLD Pharm | Asia, North America, Europe | Not specified | Provides access to analytical data such as NMR, HPLC, and LC-MS.[3] |

| Santa Cruz Biotechnology | North America, Europe, Asia | Not specified | Supplies the compound for biochemical and proteomics research.[4] |

| Chem-Impex International | North America | ≥96% (HPLC)[1] | Specializes in intermediates for pharmaceutical and agricultural industries.[1] |

| VWR (Avantor) | North America, Europe, Asia | Not specified | A major distributor of laboratory chemicals. |

| TCI Chemicals | North America, Europe, Asia | >98% (HPLC) | Offers high-purity grades for demanding applications. |

| Angene Chemical | Asia, North America, Europe | ≥98% | A global supplier of research chemicals and building blocks. |

| Carbosynth | Europe, North America, Asia | Not specified | A key supplier of carbohydrates, nucleosides, and intermediates. |

Supplier Qualification and Quality Assurance Workflow

The selection and qualification of a supplier is a critical step to ensure the consistency and reliability of your research outcomes. A robust workflow for supplier and material qualification is essential.

Critical Quality Attributes and Analytical Methods

Ensuring the quality of this compound is paramount for the reproducibility of synthetic procedures and the safety of downstream applications. The following are key quality attributes and the analytical methods used for their assessment.

Key Specifications from a Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of a chemical. While a specific CoA for this compound was not publicly available, a typical CoA for a high-purity chemical intermediate would include the following:

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to yellow solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR Spectroscopy |

| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 140-143 °C | Melting Point Apparatus |

| Moisture Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | Varies by synthesis route (e.g., ≤0.5% Ethanol) | Gas Chromatography (GC) |

| Inorganic Impurities (Ash) | ≤0.1% | Gravimetric Analysis |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most common and powerful technique for determining the purity of this compound and identifying any related impurities. A reverse-phase HPLC method is typically employed.

This protocol is a representative method and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% phosphoric acid in water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (e.g., 50:50 A:B) to create a stock solution of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient is often used for optimal separation. For example:

-

Start with 95% A and 5% B.

-

Linearly ramp to 5% A and 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the calibration curve for a more accurate quantification.

-

Synthetic Pathways and Key Applications

A foundational understanding of the synthesis of this compound and its subsequent chemical transformations is invaluable for researchers.

Overview of Synthetic Routes

Several methods for the synthesis of this compound have been reported, often starting from readily available pyridine derivatives. A common approach involves the nitration and subsequent chlorination of a suitable precursor. For instance, one method starts with 2-hydroxynicotinic acid, which is first nitrated and then treated with a chlorinating agent like phosphorus oxychloride.[5] Another route begins with 2-amino-3-methylpyridine, which undergoes a series of reactions including nitration, oxidation, and chlorination to yield the final product.[5]

Applications in Synthesis

The true value of this compound is realized in its use as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a key building block for creating more complex active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced by various nucleophiles, and the carboxylic acid can be converted to esters, amides, or other derivatives. These transformations are integral to the synthesis of certain anti-cancer and anti-inflammatory agents.[1]

-

Agrochemical Synthesis: In the agrochemical industry, it is used to produce novel herbicides and pesticides.[1][5] The specific functionalities of the molecule allow for the creation of compounds with desired biological activity and environmental profiles.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is reported to be moisture-sensitive.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, a thorough understanding of its commercial availability, quality attributes, and analytical methodologies is crucial for ensuring the success and reproducibility of their work. By carefully selecting suppliers, implementing robust quality control measures, and employing validated analytical techniques, scientists can confidently utilize this versatile building block in the discovery and development of new and innovative molecules.

References

-

LookChem. (n.d.). Cas 42959-38-6, this compound. Retrieved from [Link]

-

PINPOOLS. (n.d.). This compound. Retrieved from [Link]

-

ScienceLab. (n.d.). This compound, min 95%, 100 grams. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Chloro-5-nitrobenzoic acid, 98%. Retrieved from [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 2-Chloro-5-nitronicotinic Acid

An In-depth Exploration of its Synthesis, Properties, and Evolving Applications in Chemical Innovation

Introduction: A Building Block of Strategic Importance